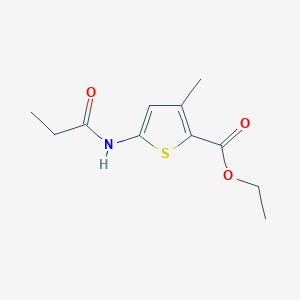
N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C22H19NO3 . Another similar compound, “N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide”, also known as BMTB, is a synthetic compound first synthesized in the early 2000s.
Synthesis Analysis
The synthesis of BMTB involves a two-step reaction. The first step is the reaction of 2-bromo-4’-methylacetophenone with thiourea. The resulting intermediate is then reacted with benzoyl chloride to obtain the final compound.Molecular Structure Analysis
The molecular structure of “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” is represented by the linear formula C22H19NO3 . For BMTB, the molecular formula is C29H23N3O3S.Physical And Chemical Properties Analysis
BMTB is a poorly soluble compound in water and exhibits moderate solubility in organic solvents such as methanol and ethanol. It is a stable compound at room temperature and is resistant to light and heat. Its melting point is 229-231°C.Safety and Hazards
Sigma-Aldrich sells “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” as-is and makes no representation or warranty whatsoever with respect to this product . BMTB has been shown to exhibit low toxicity levels in scientific experiments, but standard safety precautions are recommended during handling and experimentation.
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-13-7-9-18(16(11-13)20(25)14-5-3-2-4-6-14)23-21(26)17-12-15(22)8-10-19(17)24(27)28/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZTUMXXJIRZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B6523776.png)
![3-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]butanamide](/img/structure/B6523787.png)

![4-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6523807.png)

![4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523824.png)
![N-(4-methylcyclohexyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B6523826.png)
![2-({4-oxo-3-[3-oxo-3-(piperidin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6523831.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B6523842.png)


![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide](/img/structure/B6523851.png)
![ethyl 4-[2-({3-[(4-{[(furan-2-yl)methyl]carbamoyl}cyclohexyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6523864.png)